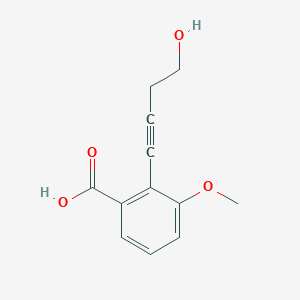
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both alkyne and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester. This intermediate can be synthesized through a reaction involving the corresponding benzoic acid derivative and a suitable alkyne precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the alkyne group may produce alkanes .
Scientific Research Applications
2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and alkyne groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
- Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate
Uniqueness
Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(4-hydroxybut-1-ynyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11-7-4-6-10(12(14)15)9(11)5-2-3-8-13/h4,6-7,13H,3,8H2,1H3,(H,14,15) |
InChI Key |
DQROXPVVYFNOPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#CCCO)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
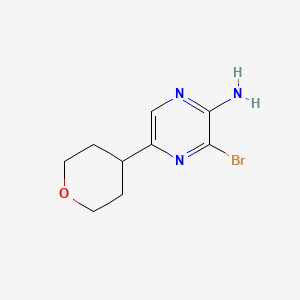

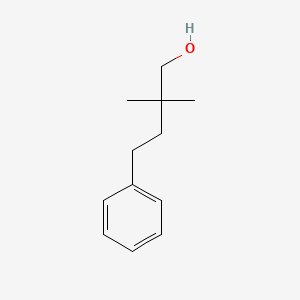
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)


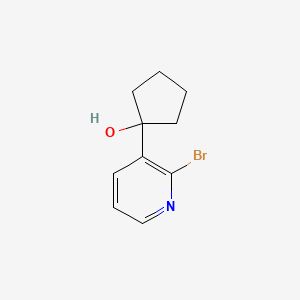

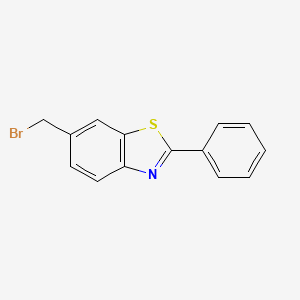
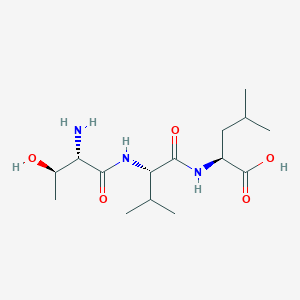
![5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8463550.png)
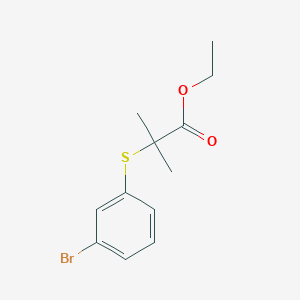
phosphanium bromide](/img/structure/B8463567.png)

